Product packaging for (Z)-7-bromo-2-methoxyhept-2-enenitrile(Cat. No.:)

(Z)-7-bromo-2-methoxyhept-2-enenitrile

Cat. No.: B14071409
M. Wt: 218.09 g/mol
InChI Key: CTJNVVFHHJQUOS-YVMONPNESA-N
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Description

(Z)-7-bromo-2-methoxyhept-2-enenitrile is a high-purity chemical building block of interest to researchers in synthetic organic chemistry and medicinal chemistry. This compound features a bromoalkene chain terminated by a nitrile group, a structure that makes it a versatile intermediate for constructing more complex molecules. The bromine atom serves as a good leaving group, enabling facile functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds. The electron-withdrawing nitrile group can influence the reactivity of the alkene and may be converted into other functional groups, including carboxylic acids or amides. The (Z)-stereochemistry is a critical feature that defines the spatial orientation of the molecule, which can be crucial for its application in the synthesis of stereodefined targets. Potential research applications include its use as a precursor in the synthesis of complex natural products, functionalized polymers, or as a scaffold in the development of pharmaceutical candidates. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12BrNO B14071409 (Z)-7-bromo-2-methoxyhept-2-enenitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12BrNO

Molecular Weight

218.09 g/mol

IUPAC Name

(Z)-7-bromo-2-methoxyhept-2-enenitrile

InChI

InChI=1S/C8H12BrNO/c1-11-8(7-10)5-3-2-4-6-9/h5H,2-4,6H2,1H3/b8-5-

InChI Key

CTJNVVFHHJQUOS-YVMONPNESA-N

Isomeric SMILES

CO/C(=C\CCCCBr)/C#N

Canonical SMILES

COC(=CCCCCBr)C#N

Origin of Product

United States

Chemical Reactivity and Transformative Potential of Z 7 Bromo 2 Methoxyhept 2 Enenitrile

Reactivity of the Nitrile Functional Group

The nitrile group in (Z)-7-bromo-2-methoxyhept-2-enenitrile is part of a conjugated system, which modulates its electrophilicity and susceptibility to nucleophilic attack.

The carbon atom of the nitrile group is inherently electrophilic. This electrophilicity is somewhat tempered by the electron-donating resonance effect of the adjacent methoxy (B1213986) group. Hydrolysis of the nitrile can proceed under either acidic or basic conditions to yield carboxylic acids or amides.

Under acidic conditions, the nitrogen atom of the nitrile is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orgyoutube.comyoutube.com The reaction proceeds through an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.com Depending on the reaction conditions, particularly temperature and acid concentration, the hydrolysis can either stop at the amide stage or proceed to the corresponding carboxylic acid. chemistrysteps.comyoutube.com

Basic hydrolysis involves the direct attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the nitrile carbon. youtube.com This forms a hydroxy imine anion, which is then protonated by water to give a hydroxy imine that tautomerizes to the amide. Similar to acid-catalyzed hydrolysis, forcing conditions can lead to the further hydrolysis of the amide to a carboxylate salt.

Condition Catalyst Intermediate Primary Product Potential Final Product
AcidicH₃O⁺Protonated Nitrile, Imidic AcidAmideCarboxylic Acid
BasicOH⁻Hydroxy Imine AnionAmideCarboxylate Salt

As discussed, the controlled hydrolysis of the nitrile group is a primary route to the corresponding amide. Selective conversion to the amide can be achieved using milder reaction conditions. For instance, using trifluoroacetic acid (TFA) in sulfuric acid has been shown to be effective for the selective conversion of nitriles to amides. nih.gov Another approach involves the use of hydrogen peroxide in a basic medium. scite.ai

The synthesis of esters from the nitrile would typically proceed via the formation of the carboxylic acid followed by a separate esterification step (e.g., Fischer esterification). Direct conversion of nitriles to esters is less common but can be achieved under specific conditions, often involving alcoholysis in the presence of a strong acid.

While the molecule already possesses a nitrile group, the term "cyanation" in this context could refer to reactions that utilize the existing nitrile for further transformations or, more commonly, reactions involving the bromo- end of the molecule. Derivatization of the nitrile group itself can involve its reduction to an amine or its reaction with organometallic reagents to form ketones after hydrolysis.

Reactions Involving the Bromine Atom

The terminal bromine atom on the seven-carbon chain behaves as a typical primary alkyl halide, making it susceptible to both nucleophilic substitution and elimination reactions.

Given that the bromine is on a primary carbon, nucleophilic substitution is expected to proceed predominantly through an SN2 mechanism. youtube.comsavemyexams.com This mechanism involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral (which it is not in this case). The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.commasterorganicchemistry.com

An SN1 mechanism is highly unlikely for this primary bromide due to the instability of the corresponding primary carbocation. youtube.commasterorganicchemistry.com SN1 reactions proceed through a carbocation intermediate and are favored for tertiary alkyl halides in polar protic solvents. youtube.comucsb.edu

The SN2' (SN2 prime) reaction is a variation of the SN2 reaction that can occur in allylic systems, where the nucleophile attacks the double bond in a concerted fashion, leading to the displacement of the leaving group from the adjacent carbon. However, in this compound, the bromine is too far removed from the double bond for a conventional SN2' reaction to occur.

Factors Influencing Nucleophilic Substitution:

Factor Effect on SN2 Effect on SN1
Substrate Favored for methyl and primary halides.Favored for tertiary, allylic, and benzylic halides.
Nucleophile Favored by strong, concentrated nucleophiles.Rate is independent of the nucleophile's concentration.
Solvent Favored by polar aprotic solvents.Favored by polar protic solvents.
Leaving Group Good leaving groups (e.g., I⁻, Br⁻, Cl⁻) increase the rate.Good leaving groups increase the rate.

Elimination reactions, primarily following an E2 mechanism, are competitive with SN2 reactions for primary alkyl halides, especially in the presence of a strong, sterically hindered base. researchgate.net The E2 reaction is a one-step process where a proton is abstracted from the carbon adjacent to the leaving group, leading to the formation of a double bond and the expulsion of the leaving group. In the case of this compound, an E2 reaction would generate a new double bond between C6 and C7, resulting in (Z)-2-methoxyhepta-2,6-dienenitrile.

The competition between substitution and elimination is influenced by several factors:

Base Strength and Steric Hindrance: Strong, bulky bases (e.g., potassium tert-butoxide) favor elimination, as they are poor nucleophiles due to steric hindrance but effective at abstracting a proton.

Temperature: Higher temperatures generally favor elimination over substitution.

Solvent: Less polar solvents tend to favor elimination.

An E1 mechanism, which proceeds through a carbocation intermediate, is unlikely for the same reasons that the SN1 mechanism is disfavored.

Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Negishi, Sonogashira)

The presence of a primary alkyl bromide in this compound suggests its potential as a substrate in various metal-mediated cross-coupling reactions. These reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction would involve the palladium-catalyzed cross-coupling of the alkyl bromide with a boronic acid or ester. The reaction would be expected to proceed via a standard catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product. The choice of ligand, base, and solvent would be critical to optimize the reaction and prevent side reactions.

Negishi Coupling: In a Negishi coupling, the alkyl bromide would react with an organozinc reagent in the presence of a palladium or nickel catalyst. Organozinc reagents are known for their high reactivity and functional group tolerance, which could be advantageous given the other functionalities in the molecule.

Sonogashira Coupling: The Sonogashira reaction would enable the coupling of the terminal alkyl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This would provide a direct route to introduce an alkyne moiety into the molecular framework.

A hypothetical data table for these reactions is presented below, illustrating the potential products.

Reaction Coupling Partner Catalyst Potential Product
SuzukiPhenylboronic acidPd(PPh₃)₄(Z)-2-methoxy-7-phenylhept-2-enenitrile
NegishiEthylzinc chloridePdCl₂(dppf)(Z)-2-methoxynon-2-enenitrile
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI(Z)-2-methoxy-9-phenylnon-2-en-8-ynenitrile

Radical Reactions and Related Transformations

The carbon-bromine bond in this compound is also susceptible to homolytic cleavage, making it a potential precursor for radical-mediated transformations.

Atom Transfer Radical Addition (ATRA) and Atom Transfer Radical Cyclization (ATRC) are plausible reaction pathways. For instance, in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or a transition metal catalyst, a 5-exo-trig cyclization could potentially occur, where the initially formed radical at the C7 position attacks the nitrile group. However, the high energy of the nitrile triple bond makes this pathway less likely than intermolecular radical additions.

Another possibility is the generation of an organometallic species via a single-electron transfer (SET) process, which could then undergo further reactions. For example, reaction with a reducing metal like zinc or samarium(II) iodide could generate a nucleophilic organometallic intermediate.

Reactivity of the (Z)-Alkenyl Ether Moiety

The electron-rich (Z)-alkenyl ether moiety is expected to be a key site of reactivity.

Electrophilic Reactivity of the Alkene

The double bond in the alkenyl ether is activated by the electron-donating methoxy group, making it susceptible to attack by electrophiles. Reactions such as hydrohalogenation, hydration, and addition of other electrophilic reagents would be expected to proceed with Markovnikov regioselectivity, with the electrophile adding to the C3 position and the nucleophile to the C2 position, leading to the formation of a ketal or related structures after subsequent transformations.

Cycloaddition Reactions (e.g., [2+2], Diels-Alder)

The electron-rich nature of the alkene suggests its potential participation in cycloaddition reactions.

[2+2] Cycloaddition: Photochemical [2+2] cycloaddition with a simple alkene could yield a cyclobutane (B1203170) derivative. The stereochemistry of the product would depend on the reaction conditions and the nature of the reacting partner.

Diels-Alder Reaction: As a dienophile, the (Z)-alkenyl ether could react with a diene in a [4+2] cycloaddition. The electron-donating methoxy group would influence the regioselectivity and stereoselectivity of the reaction. However, the steric hindrance and electronic properties of the nitrile group might affect the feasibility and outcome of this transformation.

Reactions at the Methoxy Group (e.g., Ether Cleavage, Transetherification)

The methoxy group itself can be a site of chemical transformation.

Ether Cleavage: Treatment with strong acids such as hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃) would be expected to cleave the ether bond, yielding a β-hydroxy nitrile or a subsequent elimination product.

Transetherification: Under acidic or basic conditions, reaction with another alcohol could lead to the exchange of the methoxy group for a different alkoxy group.

Advanced Spectroscopic and Analytical Characterization Techniques for Z 7 Bromo 2 Methoxyhept 2 Enenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For (Z)-7-bromo-2-methoxyhept-2-enenitrile, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its atomic framework.

The ¹H NMR spectrum of this compound would provide crucial information regarding the number of different proton environments, their electronic surroundings, and their spatial relationships. The key to elucidating the (Z)-stereochemistry lies in the analysis of the chemical shift of the vinylic proton and its coupling constants.

In the (Z)-isomer, the vinylic proton at the C3 position is expected to be on the same side of the double bond as the methoxy (B1213986) group at the C2 position. This spatial arrangement influences its chemical environment. The electron-donating nature of the methoxy group and the electron-withdrawing nature of the nitrile group would cause the vinylic proton (H-3) to resonate in a specific region of the spectrum. The protons of the methoxy group (H-9) would appear as a sharp singlet. The protons on the alkyl chain (H-4, H-5, H-6, and H-7) would exhibit complex splitting patterns due to coupling with their neighbors. The protons on the carbon adjacent to the bromine atom (H-7) would be deshielded and thus shifted downfield compared to the other methylene (B1212753) protons.

A hypothetical ¹H NMR data table for this compound is presented below, based on established chemical shift principles for similar structural motifs.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-34.5 - 5.0t~7.0
H-42.1 - 2.4dt~7.0, ~7.2
H-51.5 - 1.7m-
H-61.8 - 2.0m-
H-73.3 - 3.5t~6.8
H-9 (OCH₃)3.8 - 4.0s-

This is a predictive table. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The nitrile carbon (C-1) and the carbons of the double bond (C-2 and C-3) would resonate at lower field due to their sp and sp² hybridization, respectively. The carbon of the methoxy group (C-9) would appear in the typical range for such functionalities. The carbons of the alkyl chain would appear at a higher field, with the carbon attached to the bromine (C-7) being shifted downfield due to the electronegativity of the halogen.

To definitively assign each proton signal to its corresponding carbon, a Heteronuclear Single Quantum Coherence (HSQC) experiment would be performed. This 2D NMR technique shows correlations between protons and the carbons to which they are directly attached.

A predicted ¹³C NMR and key HMBC correlations are summarized in the tables below.

Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (CN)115 - 125
C-2150 - 160
C-390 - 100
C-430 - 35
C-525 - 30
C-632 - 37
C-7 (CH₂Br)33 - 38
C-9 (OCH₃)55 - 60

This is a predictive table. Actual experimental values may vary.

Predicted Key HMBC Correlations

ProtonCorrelated Carbons (²JCH, ³JCH)
H-3C-1, C-2, C-4, C-5
H-4C-2, C-3, C-5, C-6
H-7C-5, C-6
H-9C-2

This is a predictive table of key correlations.

Correlation SpectroscopY (COSY) is a homonuclear 2D NMR technique that shows correlations between protons that are coupled to each other, typically over two or three bonds. In the case of this compound, COSY would be instrumental in tracing the connectivity of the protons along the heptyl chain, showing correlations between H-3 and H-4, H-4 and H-5, H-5 and H-6, and H-6 and H-7.

Nuclear Overhauser Effect SpectroscopY (NOESY) is crucial for determining the stereochemistry and providing conformational insights. NOESY shows correlations between protons that are close in space, regardless of their bonding connectivity. For the confirmation of the (Z)-stereochemistry, a key NOESY correlation would be expected between the vinylic proton (H-3) and the protons of the methoxy group (H-9). The presence of this cross-peak would indicate that these protons are on the same side of the double bond, which is characteristic of the (Z)-isomer.

Exchange SpectroscopY (EXSY) is used to study chemical exchange processes. For a stable compound like this compound under standard NMR conditions, significant exchange peaks would not be expected.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the determination of the elemental formula of the compound, confirming the presence of bromine, carbon, hydrogen, nitrogen, and oxygen in the correct proportions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the mass spectrum would show a characteristic M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion of this compound) and its subsequent fragmentation by collision with an inert gas. The analysis of the resulting fragment ions provides detailed information about the structure of the molecule.

The fragmentation of this compound would likely proceed through several pathways. Cleavage of the bromine atom would result in a significant fragment. Fragmentation of the alkyl chain would also be expected, leading to a series of ions differing by the mass of a methylene (-CH₂-) group. The presence of the double bond and the nitrile and methoxy groups would also influence the fragmentation pattern, potentially leading to characteristic losses.

A plausible fragmentation pathway and the corresponding predicted m/z values are presented in the table below.

Predicted Key Fragment Ions in MS/MS

m/z (for ⁷⁹Br isotope)Proposed Fragment Structure/Loss
218/220[M-H]⁺
190/192[M-C₂H₃N]⁺
139[M-Br]⁺
124[M-Br-CH₃]⁺
110[M-Br-C₂H₅]⁺
81[C₄H₄N]⁺

This is a predictive table. Actual fragmentation may be more complex.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for assessing the purity of this compound and identifying any volatile impurities. The gas chromatograph separates the compound from non-volatile residues and other volatile components based on their boiling points and interactions with the capillary column's stationary phase. The mass spectrometer then fragments the eluted molecules and separates the resulting ions by their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that serves as a molecular fingerprint.

For this compound, a non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms) would be suitable, with a temperature gradient programmed to ensure adequate separation from potential impurities such as starting materials (e.g., 7-bromoheptanal) or reaction byproducts.

The electron ionization (EI) mass spectrum is predicted to exhibit a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (due to the 79Br and 81Br isotopes). Key fragmentation pathways would likely involve:

Loss of a bromine radical: [M - Br]+.

Loss of a methoxy group: [M - OCH3]+.

Alpha-cleavage adjacent to the nitrile or methoxy group.

McLafferty rearrangement , if sterically feasible, although less common for nitriles. researchgate.net

A hypothetical data table of the major expected fragments is presented below.

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z (Predicted) Proposed Fragment Ion Notes
219/221 [M]+• (Molecular Ion) Isotopic pattern for one bromine atom.
218/220 [M-H]+ Loss of a hydrogen atom, common in nitriles.
188/190 [M-OCH3]+ Loss of the methoxy group.
140 [M-Br]+ Loss of a bromine radical.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in this compound. These methods are complementary, as the selection rules for each technique differ.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting molecular vibrations (stretching, bending, etc.). The α,β-unsaturated nitrile system is expected to produce strong, characteristic absorption bands. The C≡N stretching vibration in conjugated nitriles typically appears as a sharp, intense band. sielc.comnih.govspectroscopyonline.com The C=C double bond stretch will also be present, though its intensity can be variable. The C-O stretch of the methoxy group and the C-Br stretch are also expected.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C and C≡N stretching vibrations are expected to be strong in the Raman spectrum. The C-Br stretch, often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum. nih.gov

Table 2: Predicted Vibrational Spectroscopy Data for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm-1) Predicted Raman Shift (cm-1) Intensity
C≡N Stretching ~2225 ~2225 Strong (IR), Strong (Raman)
C=C Stretching ~1640 ~1640 Medium (IR), Strong (Raman)
=C-H Stretching ~3050 ~3050 Medium (IR & Raman)
C-H (sp3) Stretching 2850-2960 2850-2960 Strong (IR & Raman)
C-O (ether) Stretching ~1250 (asymmetric), ~1075 (symmetric) ~1075 Strong (IR), Medium (Raman)

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for both the purification and the quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier method for determining the purity of non-volatile or thermally labile compounds and for monitoring the progress of a chemical reaction. Given the polarity introduced by the nitrile and methoxy groups, as well as the bromine atom, a reversed-phase HPLC method would be highly effective.

A typical setup would involve a C18 stationary phase column with a gradient elution mobile phase, likely consisting of water and a polar organic solvent such as acetonitrile (B52724) or methanol. sepscience.comchromatographyonline.com Detection is commonly achieved using a UV detector, as the conjugated π-system of the α,β-unsaturated nitrile should provide a chromophore with significant UV absorbance (likely in the 205-220 nm range).

By injecting aliquots of a reaction mixture over time, HPLC can be used to monitor the disappearance of starting materials and the appearance of the product, allowing for precise determination of reaction completion. For purity analysis, the area of the product peak relative to the total area of all peaks provides a quantitative measure of purity.

Table 3: Illustrative HPLC Method Parameters

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Computational and Theoretical Investigations of Z 7 Bromo 2 Methoxyhept 2 Enenitrile

Electronic Structure and Quantum Chemical Analysis

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Quantum chemical calculations, typically using methods like Density Functional Theory (DFT), are employed to model the distribution of electrons and their energy levels.

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability.

A computational study on (Z)-7-bromo-2-methoxyhept-2-enenitrile would calculate these values. The electron-withdrawing nitrile (-CN) group and the electronegative methoxy (B1213986) (-OCH₃) and bromo (-Br) groups would significantly influence the energies and spatial distribution of these orbitals. The HOMO would likely be localized around the C=C double bond and the nitrile group, while the LUMO might be distributed over the C=C-CN system and the C-Br bond, indicating potential sites for nucleophilic attack.

Hypothetical FMO Analysis Data for this compound

Calculations performed at the B3LYP/6-311G(d,p) level of theory.

ParameterCalculated Value (eV)Interpretation
HOMO Energy -6.85Indicates the molecule's capacity to act as an electron donor.
LUMO Energy -0.95Indicates the molecule's capacity to act as an electron acceptor.
HOMO-LUMO Gap 5.90A larger gap suggests higher kinetic stability and lower chemical reactivity.

An electrostatic potential (ESP) map illustrates the charge distribution on the molecule's surface. It is invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, an ESP map would be expected to show:

Negative Potential (Red/Yellow): High electron density concentrated around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group, indicating these are the primary sites for electrophilic attack.

Positive Potential (Blue): Electron-deficient regions likely located on the hydrogen atoms and the carbon atom attached to the bromine, suggesting susceptibility to nucleophilic attack.

Conformational Analysis and Isomerization Pathways

The flexible five-carbon chain connecting the functional groups allows this compound to exist in multiple spatial arrangements, or conformers. A conformational analysis would involve systematically rotating the single bonds in this chain and calculating the potential energy of each resulting structure. This process identifies the lowest-energy (most stable) conformers and the energy barriers for converting between them. Such an analysis is crucial for understanding how the molecule's shape influences its reactivity.

Furthermore, computational methods could explore the energy barrier for isomerization from the (Z)-isomer to the more stable (E)-isomer, typically proceeding through a transition state involving rotation around the C=C double bond.

Reaction Mechanism Elucidation and Transition State Calculations

Theoretical chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions. For instance, in a nucleophilic substitution reaction where the bromide is replaced, calculations can identify the structures and energies of the reactants, products, and any intermediates.

Crucially, this analysis involves locating the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy, which governs the reaction rate. By calculating these parameters, chemists can predict whether a proposed mechanism (e.g., Sₙ1 vs. Sₙ2) is energetically favorable.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, which is essential for compound characterization.

NMR Spectroscopy: Quantum chemical software can calculate the magnetic shielding of each nucleus (¹³C and ¹H), which can then be converted into predicted NMR chemical shifts. These predicted shifts are invaluable for assigning signals in an experimental spectrum.

Vibrational Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an Infrared (IR) spectrum. This allows for the assignment of specific peaks to functional group vibrations, such as the characteristic C≡N stretch of the nitrile group or the C=C stretch.

Hypothetical Predicted vs. Experimental Spectroscopic Data

ParameterPredicted ValueTypical Experimental Range
¹³C NMR: C≡N 118.5 ppm115-125 ppm
¹³C NMR: C-Br 33.2 ppm25-40 ppm
¹H NMR: O-CH₃ 3.85 ppm3.7-3.9 ppm
IR Freq: C≡N Stretch 2245 cm⁻¹2240-2260 cm⁻¹
IR Freq: C=C Stretch 1660 cm⁻¹1640-1680 cm⁻¹

Stereochemical Outcomes Prediction in Chemical Transformations

If this compound were used as a substrate in a reaction that could produce new stereocenters, computational modeling could be used to predict the stereochemical outcome. By calculating the energies of the transition states leading to different stereoisomeric products (e.g., R vs. S or syn vs. anti), chemists can predict which product is likely to be favored. This is particularly useful in designing asymmetric syntheses where controlling stereochemistry is paramount. For example, in a reaction involving addition across the double bond, the facial selectivity could be assessed by modeling the approach of a reagent from either side of the molecule.

No Information Found for this compound

Extensive searches for the chemical compound "this compound" have yielded no specific information regarding its synthesis, properties, or potential research applications. The compound does not appear in publicly available chemical databases or scientific literature.

The search results did identify related, but distinct, chemical structures such as "(Z)-2-methoxyhept-2-ene" and "7-bromo-2-methylhept-2-en-5-yne". However, these compounds differ significantly in their functional groups from the requested molecule and therefore cannot be used as substitutes to generate the required article.

Due to the complete absence of data for "this compound," it is not possible to provide a scientifically accurate or informative article based on the provided outline. The requested sections on its use as a versatile building block, a precursor for heterocyclic compounds, an intermediate in synthesis, its application in materials science, and its role in catalysis cannot be addressed without foundational knowledge of the compound's existence and reactivity.

Therefore, this report cannot fulfill the request to generate an article on "this compound" as the subject of the query appears to be a novel or undocumented chemical entity.

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